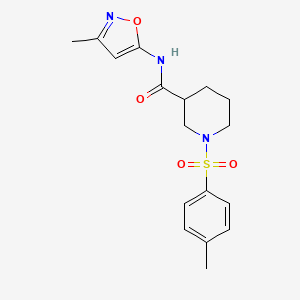

N-(3-methylisoxazol-5-yl)-1-tosylpiperidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-methylisoxazol-5-yl)-1-tosylpiperidine-3-carboxamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .

Méthodes De Préparation

One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction of an alkyne and a nitrile oxide . The reaction conditions often involve the use of metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Analyse Des Réactions Chimiques

N-(3-methylisoxazol-5-yl)-1-tosylpiperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Cycloaddition: The isoxazole ring can undergo cycloaddition reactions with various dipolarophiles.

Applications De Recherche Scientifique

N-(3-methylisoxazol-5-yl)-1-tosylpiperidine-3-carboxamide is a chemical compound with applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is an isoxazole derivative, a class of five-membered heterocyclic compounds known for diverse biological activities and therapeutic potential.

Scientific Research Applications

- Chemistry this compound serves as a building block in the synthesis of complex molecules. One common method for synthesizing isoxazoles involves a (3 + 2) cycloaddition reaction of an alkyne and a nitrile oxide.

- Biology Isoxazole derivatives, including this compound, exhibit antimicrobial, antiviral, and anticancer properties.

- Medicine Researchers investigate these compounds for potential use in drug development because of their diverse biological activities. Specifically, 4-arylamido 5-methylisoxazole derivatives have been designed and synthesized for inhibitory activity against FLT3, a kinase associated with Acute Myeloid Leukemia (AML) . One such compound, 5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)quinazolin-7-yl)isoxazole-4-carboxamide (referred to as 7d ), displayed potent inhibitory activity against FLT3 and FLT3-ITD, showing potential as an AML therapeutic .

- Industry Isoxazole derivatives are used in developing agrochemicals and other industrial applications.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation Oxidation reactions typically involve oxidizing agents like hydrogen peroxide or potassium permanganate.

- Reduction Common reducing agents include lithium aluminum hydride and sodium borohydride.

- Substitution This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

- Cycloaddition The isoxazole ring can undergo cycloaddition reactions with various dipolarophiles.

FLT3 Inhibition in AML

Mécanisme D'action

The mechanism of action of N-(3-methylisoxazol-5-yl)-1-tosylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the substituents on the isoxazole ring .

Comparaison Avec Des Composés Similaires

N-(3-methylisoxazol-5-yl)-1-tosylpiperidine-3-carboxamide can be compared with other isoxazole derivatives such as:

N-(5-methylisoxazol-3-yl)malonamide: This compound has different substituents on the isoxazole ring, leading to variations in its biological activity and crystallization behavior.

2-(isoxazol-3-yl)-2-oxo-N’-phenyl-acetohydrazonoyl cyanide: This compound is known for its immunoregulatory properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

N-(3-methylisoxazol-5-yl)-1-tosylpiperidine-3-carboxamide is a compound belonging to the class of isoxazole derivatives, known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Isoxazole Derivatives

Isoxazole compounds are characterized by a five-membered ring containing one nitrogen and one oxygen atom. They exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties, making them significant in medicinal chemistry and drug development .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The isoxazole ring can modulate the activity of various enzymes and receptors. While detailed pathways are still under investigation, preliminary studies suggest that this compound may influence signaling pathways related to apoptosis and inflammation .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines, including A-549 (lung cancer) and WEHI-231 (B-cell lymphoma) cells. The compound's mechanism appears to involve the induction of apoptosis through modulation of key signaling proteins such as caspases and NFκB .

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. For instance, it has been observed to inhibit lipopolysaccharide-induced TNF-α production in human whole blood cultures. This suggests its utility in treating inflammatory disorders .

Data Tables

The following table summarizes key findings regarding the biological activity of this compound:

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | A-549 (Lung Cancer) | 62.5 | Induction of apoptosis via caspase activation |

| Inhibition of TNF-α | Human Blood Culture | Not specified | Suppression of pro-inflammatory cytokine release |

| Antibacterial | Various strains | Not specified | Interaction with bacterial enzymes |

Case Studies

- Study on Apoptotic Mechanisms : In a study involving WEHI-231 cells, this compound significantly increased the expression levels of apoptosis-related proteins (caspases 8 and 9), indicating its role in promoting programmed cell death in cancer cells .

- Anti-inflammatory Research : Another study highlighted the compound's ability to reduce TNF-α levels in response to lipopolysaccharide stimulation, suggesting a potential application in managing autoimmune diseases or chronic inflammatory conditions .

Propriétés

IUPAC Name |

N-(3-methyl-1,2-oxazol-5-yl)-1-(4-methylphenyl)sulfonylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c1-12-5-7-15(8-6-12)25(22,23)20-9-3-4-14(11-20)17(21)18-16-10-13(2)19-24-16/h5-8,10,14H,3-4,9,11H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZIXUGTNXIDNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC(=NO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.